molecular formula C19H18FN7O B2716625 7-Fluoro-3-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 2415502-13-3

7-Fluoro-3-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2716625
CAS No.: 2415502-13-3
M. Wt: 379.399
InChI Key: DXRAKAPYOWLOQE-UHFFFAOYSA-N
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Description

7-Fluoro-3-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex heterocyclic compound It is characterized by the presence of a quinazolinone core, a fluorine atom at the 7th position, and a triazolopyridazine moiety linked through a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one typically involves multi-step reactions. A common synthetic route includes:

    Formation of the Quinazolinone Core: Starting from anthranilic acid, the quinazolinone core is synthesized through cyclization reactions.

    Introduction of the Fluorine Atom: Fluorination at the 7th position is achieved using fluorinating agents such as Selectfluor.

    Formation of the Triazolopyridazine Moiety: This involves the cyclization of appropriate precursors to form the triazolopyridazine ring.

    Linking the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, linking it to the quinazolinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to maximize yield.

    Purification Techniques: Use of chromatography and recrystallization to purify the final product.

    Scalability: Ensuring the reactions are scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the triazolopyridazine moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Modified quinazolinone derivatives.

    Reduction Products: Altered triazolopyridazine moieties.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-Fluoro-3-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: Used as a scaffold for designing new drugs, particularly in oncology and infectious diseases.

    Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Chemical Biology: Used in studies to understand the interaction of small molecules with biological macromolecules.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Modulation of receptor activity to alter cellular responses.

    Signaling Pathways: Interference with signaling pathways to induce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoroquinazolinones: Compounds with similar quinazolinone cores but different substituents.

    Triazolopyridazine Derivatives: Compounds with similar triazolopyridazine moieties but different linkers.

    Piperidine-Linked Heterocycles: Compounds with piperidine rings linked to various heterocyclic cores.

Uniqueness

7-Fluoro-3-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is unique due to its specific combination of a quinazolinone core, a fluorine atom, and a triazolopyridazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

7-fluoro-3-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN7O/c20-14-1-2-15-16(9-14)21-11-26(19(15)28)10-13-5-7-25(8-6-13)18-4-3-17-23-22-12-27(17)24-18/h1-4,9,11-13H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRAKAPYOWLOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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